molecular formula C11H12 B14664942 Benzene, 1-ethenyl-4-(2-propenyl)- CAS No. 45966-51-6

Benzene, 1-ethenyl-4-(2-propenyl)-

Cat. No.: B14664942
CAS No.: 45966-51-6
M. Wt: 144.21 g/mol
InChI Key: NEQQUZIHFXJYLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-ethenyl-4-(2-propenyl)- can be achieved through several methods. One common approach is the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Friedel-Crafts Alkylation:

Another method involves the Heck reaction, where styrene is coupled with allyl bromide in the presence of a palladium catalyst and a base. The reaction conditions are as follows:

    Heck Reaction:

Industrial Production Methods

Industrial production of Benzene, 1-ethenyl-4-(2-propenyl)- typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction control and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-ethenyl-4-(2-propenyl)- undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

      Conditions: Acidic or basic medium

      Products: Carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

      Conditions: Elevated pressure and temperature

      Products: Saturated hydrocarbons (e.g., ethylbenzene derivatives).

  • Substitution

      Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)

      Conditions: Varies depending on the reagent

      Products: Halogenated or nitrated derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Bromine in carbon tetrachloride at room temperature for bromination.

Scientific Research Applications

Benzene, 1-ethenyl-4-(2-propenyl)- has several applications in scientific research:

  • Chemistry

    • Used as a monomer in the synthesis of polymers and copolymers.
    • Intermediate in the synthesis of various organic compounds.
  • Biology

    • Studied for its potential biological activity and interactions with biomolecules.
  • Medicine

    • Investigated for its potential use in drug development and as a building block for pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The vinyl and allyl groups provide sites for electrophilic and nucleophilic attacks, respectively, facilitating various substitution and addition reactions.

Comparison with Similar Compounds

Benzene, 1-ethenyl-4-(2-propenyl)- can be compared with other similar compounds such as:

  • Styrene (Benzene, ethenyl-)

    • Similar structure but lacks the allyl group.
    • Used extensively in the production of polystyrene.
  • Allylbenzene (Benzene, 1-propenyl-)

    • Similar structure but lacks the vinyl group.
    • Found in essential oils and used in flavorings and fragrances.
  • 4-Ethylstyrene (Benzene, 1-ethenyl-4-ethyl-)

    • Similar structure but has an ethyl group instead of an allyl group.
    • Used in the production of specialty polymers.

These comparisons highlight the unique combination of vinyl and allyl groups in Benzene, 1-ethenyl-4-(2-propenyl)-, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

45966-51-6

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethenyl-4-prop-2-enylbenzene

InChI

InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h3-4,6-9H,1-2,5H2

InChI Key

NEQQUZIHFXJYLI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=C(C=C1)C=C

Origin of Product

United States

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